[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol
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Overview
Description
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is an organic compound characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The starting material, 3-hydroxy-4-fluorobenzaldehyde, undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde.
Reduction: The aldehyde group in 3-(cyclopropylmethoxy)-4-fluorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. These methods often include:
Continuous flow reactors: for improved reaction control and scalability.
Catalytic processes: to enhance reaction efficiency and selectivity.
Green chemistry principles: to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde or 3-(Cyclopropylmethoxy)-4-fluorobenzophenone.
Reduction: Various cyclopropylmethoxy-substituted phenyl derivatives.
Substitution: Phenyl derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions of cyclopropylmethoxy and fluorine-substituted phenyl groups with biological targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The cyclopropylmethoxy group and fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-4-difluoromethoxybenzoic acid: Similar in structure but with an additional difluoromethoxy group.
3-(Cyclopropylmethoxy)-4-chlorophenyl]methanol: Similar but with a chlorine atom instead of fluorine.
3-(Cyclopropylmethoxy)-4-methylphenyl]methanol: Similar but with a methyl group instead of fluorine.
Uniqueness
[3-(Cyclopropylmethoxy)-4-fluorophenyl]methanol is unique due to the presence of both a cyclopropylmethoxy group and a fluorine atom on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)-4-fluorophenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c12-10-4-3-9(6-13)5-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGJNWXZLBVRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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